molecular formula C8H5ClN4O B8294814 2-(3-Chloro-phenyl)-2H-tetrazole-5-carbaldehyde

2-(3-Chloro-phenyl)-2H-tetrazole-5-carbaldehyde

Cat. No. B8294814
M. Wt: 208.60 g/mol
InChI Key: XIQACGFXNGGJIU-UHFFFAOYSA-N
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Patent
US07691892B2

Procedure details

2-(3-Chloro-phenyl)-2H-tetrazole-5-carbaldehyde (70.8 mg, 0.339 mmol) was dissolved in THF (5 mL) and lithium borohydride (25.9 mg, 1.187 mmol) was added. The reaction was allowed to reflux under argon for three hours and was then allowed to stir overnight at room temperature. The reaction was quenched with 1M hydrochloric acid and an aqueous workup was done extracting with ethyl acetate three times. The combined organic layers were washed with brine, dried over sodium sulfate, filtered and concentrated to yield the title compound as a white solid (75.8 mg, 106%). 1H NMR (CDCl3) δ (ppm): 8.190 (s, 1H), 8.070 (m, 1H), 7.507 (m, 2H), 5.082 (s, 2H).
Quantity
70.8 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
25.9 mg
Type
reactant
Reaction Step Two
Yield
106%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([N:8]2[N:12]=[N:11][C:10]([CH:13]=[O:14])=[N:9]2)[CH:5]=[CH:6][CH:7]=1.[BH4-].[Li+]>C1COCC1>[Cl:1][C:2]1[CH:3]=[C:4]([N:8]2[N:12]=[N:11][C:10]([CH2:13][OH:14])=[N:9]2)[CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
70.8 mg
Type
reactant
Smiles
ClC=1C=C(C=CC1)N1N=C(N=N1)C=O
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
25.9 mg
Type
reactant
Smiles
[BH4-].[Li+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux under argon for three hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with 1M hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
an aqueous workup was done extracting with ethyl acetate three times
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC=1C=C(C=CC1)N1N=C(N=N1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 75.8 mg
YIELD: PERCENTYIELD 106%
YIELD: CALCULATEDPERCENTYIELD 106.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.